Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide
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Overview
Description
Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide is a heterocyclic aromatic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzene ring fused to a thiophene ring, with additional methyl and nitro substituents, and a dioxide group. Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide.
Introduction of Substituents: The 2,3-dimethyl and 6-nitro substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Oxidation to Dioxide: The final step involves the oxidation of the thiophene ring to form the 1,1-dioxide using oxidizing agents such as peroxides.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzothiophene ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and coupling reagents (e.g., palladium catalysts).
Scientific Research Applications
Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical drugs with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex bioactive molecules.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene: The parent compound without additional substituents.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Thiophene: A simpler heterocyclic compound with a single sulfur atom in the ring.
The unique combination of methyl, nitro, and dioxide groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
58518-48-2 |
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Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2,3-dimethyl-6-nitro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C10H9NO4S/c1-6-7(2)16(14,15)10-5-8(11(12)13)3-4-9(6)10/h3-5H,1-2H3 |
InChI Key |
UCZYDNQSTQYKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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